molecular formula C6H5FO2S B1311864 Methyl 3-fluorothiophene-2-carboxylate CAS No. 100421-52-1

Methyl 3-fluorothiophene-2-carboxylate

Cat. No. B1311864
M. Wt: 160.17 g/mol
InChI Key: UKIUEFZYSXIGPY-UHFFFAOYSA-N
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Description

Methyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO2S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of Methyl 3-fluorothiophene-2-carboxylate involves several steps. One method involves heating a mixture of 2-(methoxycarbonyl)thiophene-3-diazonium hexafluorophosphate and sand at 250°C under vacuum . The product is then collected using ether, washed with aqueous saturated NaHCO3, and dried over Na2SO4 . Another method involves the reaction of the compound with lithium aluminium hydride in tetrahydrofuran at 0°C .


Molecular Structure Analysis

The InChI code for Methyl 3-fluorothiophene-2-carboxylate is 1S/C6H6FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 . This indicates that the molecule consists of six carbon atoms, six hydrogen atoms, one fluorine atom, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Methyl 3-fluorothiophene-2-carboxylate can undergo several chemical reactions. For instance, it can react with lithium aluminium hydride in tetrahydrofuran at 0°C to form (3-Fluoro-2-thienyl)methanol . It can also be converted to 3-fluorothiophene-2-carboxylic acid by stirring a solution of 3-fluorothiophene-2-carboxylic acid in methanol with H2SO4 at 100°C .


Physical And Chemical Properties Analysis

Methyl 3-fluorothiophene-2-carboxylate has a molecular weight of 160.17 . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water, with a solubility of 1.57 mg/ml .

Scientific Research Applications

Synthesis of Fluorothiophenes

Methyl 3-fluorothiophene-2-carboxylate is utilized in the synthesis of 3-fluorothiophenes, offering a new, efficient route. The fluorine atom is introduced into the thiophene ring using the Schiemann reaction, followed by saponification and decarboxylation to yield 3-fluorothiophene with high efficiency (Pomerantz & Turkman, 2008).

Intermediate in Aminofluorothiophene Synthesis

It is a key intermediate in the attempted synthesis of 2-amino-3-fluorothiophene. Special conditions for the Schiemann reaction are required for its preparation, indicating its significance in complex synthetic pathways (Kobarfard, Kauffman, & Boyko, 1999).

Synthesis of Substituted α-Carboxy-γ-Fluorothiophenes

A novel method for synthesizing substituted α-carboxy-γ-fluorothiophenes involves the reaction between methyl thioglycolate anion and α-fluoro-β-(phenylthio)enones, demonstrating the chemical versatility of methyl 3-fluorothiophene-2-carboxylate (Andrès, Laurent, & Marquet, 1997).

Copper-Mediated N-Arylation

The compound is used in copper-mediated N-arylation processes, showcasing its role in developing new synthesis protocols for complex molecules. This process highlights its importance in creating diverse chemical structures (Rizwan et al., 2015).

Crystal Structure and Computational Study

Methyl 3-fluorothiophene-2-carboxylate's crystal structure and properties have been extensively studied, indicating its significance in the understanding of molecular interactions and structural chemistry (Tao et al., 2020).

Scientific Research Applications of Methyl 3-Fluorothiophene-2-Carboxylate

Synthesis of Fluorothiophenes

Methyl 3-fluorothiophene-2-carboxylate plays a crucial role in the synthesis of 3-fluorothiophenes. It serves as a key intermediate, where the fluorine atom is introduced into the thiophene ring using the Schiemann reaction. This process achieves a 67% yield and leads to further saponification and decarboxylation, producing 3-fluorothiophene with a 93% yield (Pomerantz & Turkman, 2008).

Intermediate in Aminofluorothiophene Synthesis

It has been used as an intermediate in the attempted synthesis of 2-amino-3-fluorothiophene. The synthesis process involved a Schiemann reaction of the 3-diazonium salt in xylenes, highlighting the compound's importance in producing complex chemical structures (Kobarfard, Kauffman, & Boyko, 1999).

Production of α-Carboxy-γ-Fluorothiophenes

A new method for synthesizing substituted α-carboxy-γ-fluorothiophenes has been reported, where methyl 3-fluorothiophene-2-carboxylate reacts with methyl thioglycolate anion and α-fluoro-β-(phenylthio)enones. This method demonstrates the compound's role in creating novel thiophene derivatives (Andrès, Laurent, & Marquet, 1997).

In Copper-Mediated N-Arylation

The compound is involved in copper-mediated N-arylation processes, specifically for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate. This showcases its utility in cross-coupling reactions and the synthesis of complex organic molecules (Rizwan et al., 2015).

Safety And Hazards

Methyl 3-fluorothiophene-2-carboxylate is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Relevant Papers Several peer-reviewed papers and technical documents related to Methyl 3-fluorothiophene-2-carboxylate are available . These documents provide more detailed information about the compound’s synthesis, properties, and potential applications.

properties

IUPAC Name

methyl 3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIUEFZYSXIGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441994
Record name Methyl 3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluorothiophene-2-carboxylate

CAS RN

100421-52-1
Record name Methyl 3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Pomerantz, N Turkman - Synthesis, 2008 - thieme-connect.com
… for the synthesis of methyl 3-fluorothiophene-2-carboxylate (2)… were mixed to yield methyl 3-fluorothiophene-2-carboxylate (2) … of the product, methyl 3-fluorothiophene-2-carboxylate (2). …
Number of citations: 7 www.thieme-connect.com
P Subramanian - 2013 - search.proquest.com
… Methyl 3-fluorothiophene-2-carboxylate (3.4) is in demand as … preparation of methyl 3-fluorothiophene-2-carboxylate (3.4), … Methyl 3fluorothiophene-2-carboxylate (3.4) has also served …
Number of citations: 1 search.proquest.com
F Kobarfard, JM Kauffman… - Journal of heterocyclic …, 1999 - Wiley Online Library
… Methyl 3-Fluorothiophene-2-carboxylate (5). A mixture of … /water to give methyl 3-fluorothiophene-2-carboxylate 5 (1.54 g … solution was added methyl 3-fluorothiophene-2-carboxylate 5 (…
Number of citations: 22 onlinelibrary.wiley.com
IV Taydakov, SS Krasnoselskiy - Synthesis, 2010 - thieme-connect.com
… To the best of our knowledge, there is only one example of the use of catalyst swamping conditions for the bromination of methyl 3-fluorothiophene-2-carboxylate (Scheme [²] ). [¹b] This …
Number of citations: 1 www.thieme-connect.com
F Kobarfard - 2001 - search.proquest.com
… This compound was then recrystallized from methanol/water to give methyl 3fluorothiophene-2-carboxylate 67 (l.54 g from the tetrafluoroborate derivative. 32% yield and 1.45 g from the …
Number of citations: 2 search.proquest.com
N Turkman - 2008 - search.proquest.com
… thermal decomposition in boiling xylene gave methyl 3-fluorothiophene-2-carboxylate (45) in 48 … They obtained methyl 3-fluorothiophene-2carboxylate (45) in 30% yield by heating the …
Number of citations: 1 search.proquest.com
T Janosik, J Bergman - Progress in Heterocyclic Chemistry, 2009 - Elsevier
… The starting compound 26 was diazotized, followed by heating of the resulting salt, which afforded methyl 3-fluorothiophene-2-carboxylate 27. This ester was in turn hydrolyzed to the …
Number of citations: 5 www.sciencedirect.com
T Xu - 2013 - search.proquest.com
… 1H NMR of Methyl 3-Fluorothiophene-2-carboxylate from the Balz-Schiemann reaction…………………………………………………………………………………...…116 …
Number of citations: 2 search.proquest.com
AA Kiryanov - 2002 - search.proquest.com
This dissertation describes the development of synthetic approaches toward a variety of novel liquid crystals containing five-membered S-heterocycles and their fluorinated derivatives. …
Number of citations: 4 search.proquest.com

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